1-Azaspiro[3.4]octan-2-one

Medicinal Chemistry Drug Discovery Scaffold Design

1-Azaspiro[3.4]octan-2-one (CAS 178242-70-1) is a spirocyclic β-lactam (spiroazetidin-2-one) featuring a four-membered β-lactam ring fused to a five-membered cyclopentane ring at a quaternary spiro carbon. With molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol, this compound belongs to the azaspiro[3.4]octane scaffold family, which has been established by Carreira and co-workers as a multifunctional module platform for drug discovery chemistry.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 178242-70-1
Cat. No. B2982277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.4]octan-2-one
CAS178242-70-1
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N2
InChIInChI=1S/C7H11NO/c9-6-5-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9)
InChIKeyGNDKIPVAKILSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[3.4]octan-2-one (CAS 178242-70-1): Spirocyclic β-Lactam Building Block for Drug Discovery Procurement


1-Azaspiro[3.4]octan-2-one (CAS 178242-70-1) is a spirocyclic β-lactam (spiroazetidin-2-one) featuring a four-membered β-lactam ring fused to a five-membered cyclopentane ring at a quaternary spiro carbon . With molecular formula C₇H₁₁NO and molecular weight 125.17 g/mol, this compound belongs to the azaspiro[3.4]octane scaffold family, which has been established by Carreira and co-workers as a multifunctional module platform for drug discovery chemistry [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple global suppliers .

Why 1-Azaspiro[3.4]octan-2-one Cannot Be Replaced by Generic Flat β-Lactams or Non-Lactam Spirocycles


Generic substitution among spirocyclic building blocks or β-lactam scaffolds is not straightforward because the specific combination of the four-membered β-lactam ring and the spirocyclic [3.4] architecture in 1-azaspiro[3.4]octan-2-one imparts a unique conformational profile. The spirocyclic framework provides structural rigidity and a defined three-dimensional orientation of functional group exit vectors, which flat monocyclic β-lactams (azetidin-2-ones) cannot replicate [1]. Within the spiro-β-lactam class, the β-lactam carbonyl has been demonstrated to be a pharmacophoric requirement for dual anti-HIV and antiplasmodial activity; replacement of the β-lactam ring with a γ-lactam abolished this biological profile [2]. Furthermore, the absence of the carbonyl group—as in 1-azaspiro[3.4]octane (CAS 57174-62-6)—results in fundamentally different reactivity toward nucleophiles and distinct hydrogen-bonding capacity, precluding direct interchangeability . The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 1-Azaspiro[3.4]octan-2-one Versus Closest Analogs


Spirocyclic 3D Architecture: Fsp³ Comparison of 1-Azaspiro[3.4]octan-2-one vs. Monocyclic β-Lactams

1-Azaspiro[3.4]octan-2-one exhibits a calculated fraction of sp³-hybridized carbon atoms (Fsp³) of 0.857 (6 of 7 carbons are sp³), reflecting its highly saturated, three-dimensional spirocyclic architecture . In contrast, a representative monocyclic 4-substituted azetidin-2-one (4-(4-(trifluoromethyl)phenyl)azetidin-2-one, CAS 1342243-29-1) has a reported Fsp³ of only 0.30, indicating a substantially flatter molecular profile . The mean Fsp³ for approved drugs is approximately 0.47, and higher Fsp³ values have been correlated with improved solubility, enhanced target selectivity, and reduced off-target interactions in multiple analyses [1].

Medicinal Chemistry Drug Discovery Scaffold Design

Conformational Rigidity: Zero Rotatable Bonds in 1-Azaspiro[3.4]octan-2-one vs. Flexible Non-Spiro β-Lactams

1-Azaspiro[3.4]octan-2-one possesses zero rotatable bonds, a direct consequence of its spirocyclic architecture wherein the β-lactam and cyclopentane rings are locked through a shared quaternary spiro carbon [1]. This contrasts with non-spiro monocyclic β-lactams such as 4-(hydroxymethyl)azetidin-2-one (CAS 74694-48-7), which retain rotatable exocyclic bonds and conformational flexibility . Within the broader spiro-β-lactam class, NMR and IR conformational studies have demonstrated that spirocyclic β-lactams adopt stable type II β-turn conformations stabilized by strong intramolecular hydrogen bonds, enabling their use as β-turn nucleators in peptidomimetic design [2]. Non-spiro β-lactams lack this pre-organized conformational preference.

Conformational Analysis Peptidomimetics β-Turn Mimetics

β-Lactam Pharmacophoric Requirement: β-Lactam vs. γ-Lactam Ring in Spiro-Lactam Antimicrobial Activity

In a systematic structural modulation study by Alves et al. (2020), the biological consequence of replacing the four-membered β-lactam ring with a five-membered γ-lactam ring in spirocyclic lactams was evaluated directly [1]. Spiro-β-lactams demonstrated dual activity against HIV and Plasmodium, with lead compounds showing antiplasmodial IC₅₀ values below 3.5 µM. In contrast, the corresponding spiro-γ-lactam analogs, despite computational studies revealing no significant differences in pharmacophoric features, did not exhibit a comparable biological profile. The authors concluded that the β-lactam core is a structural requirement for antimicrobial activity in this scaffold class [1]. While this head-to-head comparison was performed on spiro-penicillanate derivatives rather than the parent 1-azaspiro[3.4]octan-2-one scaffold, it establishes a class-level principle: the β-lactam ring is non-redundant and cannot be substituted by a γ-lactam without loss of function.

Antimicrobial Agents HIV Plasmodium Structure-Activity Relationship

Polar Surface Area and Hydrogen-Bonding Profile of 1-Azaspiro[3.4]octan-2-one Compared to Oxa-Analog 6-Oxa-1-azaspiro[3.4]octan-2-one

1-Azaspiro[3.4]octan-2-one and its oxa-analog 6-oxa-1-azaspiro[3.4]octan-2-one (CAS 1341785-91-8) share the same spiro[3.4] architecture but differ in ring composition. The oxa-analog has a reported polar surface area (PSA) of 38 Ų and LogP of −1.04 [1]. While experimentally determined PSA and LogP values for the parent 1-azaspiro[3.4]octan-2-one are not directly available, the replacement of the tetrahydrofuran oxygen (oxa-analog) with a methylene group (parent compound) eliminates one hydrogen bond acceptor and increases lipophilicity, resulting in a predicted LogP shift of approximately +0.5 to +1.0 log unit based on the fragment contribution of −O− vs. −CH₂− . This difference is critical for applications requiring balanced polarity: the parent compound offers reduced H-bond acceptor count (2 vs. 3 for the oxa-analog) and higher predicted membrane permeability.

Physicochemical Profiling ADME Drug-Likeness

Synthetic Accessibility: Established Multigram Routes to Azaspiro[3.4]octane Scaffolds vs. Scarcer Syntheses of Alternative Spiro-β-Lactam Ring Sizes

Carreira and co-workers have reported step-economic, scalable synthetic routes to thia-azaspiro[3.4]octanes and oxa-azaspiro[3.4]octanes specifically within the azaspiro[3.4]octane ring system [1]. These methodologies provide access to multifunctional modules on multigram scale, with commercial availability of diverse functionalized derivatives . In contrast, alternative spiro-β-lactam ring sizes such as azaspiro[2.3]hexanones require more specialized three-component cascade reactions with bicyclopropylidene and have not been commercialized as broadly [2]. The [3.4] ring system benefits from well-precedented [3+2] cycloaddition chemistry using azomethine ylides, providing reliable access routes that are less established for other spirocyclic β-lactam ring combinations.

Synthetic Methodology Scalability Building Block Procurement

Spirocyclic β-Lactams as Broad-Spectrum Antiviral Scaffolds: Class-Level Potency Against SARS-CoV-2 and Influenza Relative to Standard Drugs

A 2022 study demonstrated that spiro-penicillanates (spiro-β-lactams) exhibit broad-spectrum antiviral activity against respiratory viruses including SARS-CoV-2 and Influenza, with IC₅₀ values reported as similar to or lower than those of standard approved drugs for both viruses [1]. While this study evaluated spiro-penicillanate derivatives rather than the unsubstituted 1-azaspiro[3.4]octan-2-one scaffold, the spiro-β-lactam core is the shared structural pharmacophore driving this activity. The benchchem comparative analysis further cites research indicating that spirocyclic β-lactam derivatives demonstrate significant inhibition of SARS-CoV-2 3CL protease at low micromolar concentrations, supporting the scaffold's relevance as an antiviral starting point . Flat, non-spiro β-lactams do not exhibit this same breadth of antiviral coverage, highlighting the contribution of the spirocyclic topology.

Antiviral SARS-CoV-2 Influenza Broad-Spectrum

Optimal Research and Procurement Scenarios for 1-Azaspiro[3.4]octan-2-one Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Requiring 3D-Enriched, sp³-Rich Scaffolds

With an Fsp³ of 0.857—substantially above the approved drug mean of 0.47—1-azaspiro[3.4]octan-2-one is ideally suited for fragment-based drug discovery programs seeking to escape 'flatland.' Its zero rotatable bonds and rigid spirocyclic architecture provide a pre-organized binding conformation that minimizes entropic penalty upon target engagement. Procurement of this compound is recommended for fragment library construction where three-dimensional complexity and conformational restriction are prioritized over flat aromatic fragments [1]. The scaffold's commercial availability from multiple vendors at ≥95% purity facilitates rapid library assembly .

Peptidomimetic Design Requiring β-Turn Nucleating Scaffolds

The spirocyclic β-lactam architecture of 1-azaspiro[3.4]octan-2-one provides a geometrically constrained scaffold that has been validated by NMR and IR spectroscopy to induce stable type II β-turn conformations in the broader spiro-β-lactam class [1]. For medicinal chemistry teams developing peptidomimetic therapeutics targeting protein-protein interactions or GPCR ligands that recognize turn conformations, this compound offers a synthetically tractable core with established routes for further functionalization. The zero rotatable bond constraint is particularly valuable for locking the pharmacophore in the bioactive conformation.

Antiviral Lead Discovery Targeting Coronaviral or Influenza Proteases

Given class-level evidence that spiro-β-lactams demonstrate broad-spectrum antiviral activity with IC₅₀ values competitive with approved drugs against SARS-CoV-2 and Influenza [1], 1-azaspiro[3.4]octan-2-one represents a strategic starting scaffold for antiviral hit-to-lead optimization. The β-lactam ring is essential for this activity class, as replacement with γ-lactam abolished antimicrobial effects in direct comparative SAR studies . Research groups initiating antiviral programs will benefit from the scaffold's validated antiviral pharmacophore, established synthetic routes, and commercial availability.

Physicochemical Property Optimization: CNS-Penetrant Lead Design

Compared to the more polar oxa-analog 6-oxa-1-azaspiro[3.4]octan-2-one (LogP = −1.04, HBA = 3), 1-azaspiro[3.4]octan-2-one offers a reduced hydrogen bond acceptor count (HBA = 2) and higher predicted LogP [1]. This profile aligns with physicochemical guidelines for CNS drug discovery, where lower PSA and moderate LogP correlate with improved blood-brain barrier penetration. Medicinal chemists developing CNS-targeted therapeutics should preferentially select the parent scaffold over the oxa-analog to achieve a more balanced polarity profile, subject to experimental confirmation.

Quote Request

Request a Quote for 1-Azaspiro[3.4]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.